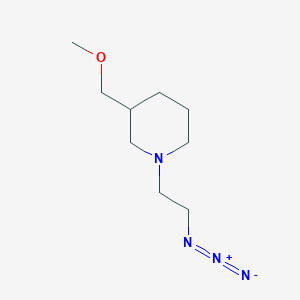

1-(2-Azidoethyl)-3-(methoxymethyl)piperidine

Descripción general

Descripción

Azido compounds are organic molecules that contain an azido group (-N3). They are useful in a variety of chemical reactions, particularly in the synthesis of other organic compounds .

Molecular Structure Analysis

Azido compounds typically have a linear N3 group attached to a carbon atom. The three nitrogen atoms in the azido group are held together by a combination of single and double bonds .Chemical Reactions Analysis

Azido compounds are known for their reactivity. They can participate in a variety of chemical reactions, including cycloadditions, reductions, and rearrangements .Physical And Chemical Properties Analysis

Azido compounds are generally stable under normal conditions, but they can decompose explosively when heated or subjected to shock. They are usually soluble in organic solvents .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Transformations

Synthesis of Polyhydroxylated Piperidines : Polyhydroxylated piperidines, known for their inhibition of glycosidase and glycosyltransferase enzymes, have been synthesized through diastereoselective dihydroxylation processes. This work facilitated the creation of aza-C-linked disaccharide mimetics, compounds with potential as more potent inhibitors due to their ability to mimic the departing sugar in a glycosidase-catalyzed reaction (Kennedy, Nelson, & Perry, 2005).

Ring Contraction to Pyrrolidines : The transformation of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines via reaction with boron(III) bromide showcases a unique conversion of piperidines into pyrrolidines, utilizing an intermediate bicyclic aziridinium ion. This rare conversion highlights the versatility of piperidine derivatives in organic synthesis (Tehrani et al., 2000).

Medicinal Chemistry and Drug Discovery

Antitumor Activity : The synthesis and evaluation of 4H-pyrano[3,2-c]pyridines based on N-(2-azidoethyl)- and N-propargyl-3,5-bis(arylidene)piperidin-4-ones have shown significant in vitro cytotoxicity towards various human tumor cell lines. Specifically, compounds containing the 2-azidoethyl group demonstrated high activity, suggesting their potential as new antitumor agents (Bykhovskaya et al., 2017).

Chiral Ligands in Asymmetric Synthesis : Chiral C^2-symmetric 2,3-disubstituted aziridine and 2,6-disubstituted piperidine derivatives have been explored as chiral ligands in the asymmetric addition reactions of diethylzinc to arylaldehydes. These studies contribute to the development of novel methodologies for the synthesis of optically active compounds (Shi, Jiang, & Feng, 2000).

Photodynamic Antimicrobial Activity

- Enhanced Photodynamic Activity : Surface-modified silica nanoparticles (SiNPs) doped with zinc(II) phthalocyanine complexes substituted with 1-(2-methoxyethyl)piperidine have shown enhanced photodynamic antimicrobial activity. This study demonstrates the potential of piperidine derivatives in enhancing the efficacy of photodynamic therapy against microbial pathogens (Magadla & Nyokong, 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-azidoethyl)-3-(methoxymethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4O/c1-14-8-9-3-2-5-13(7-9)6-4-11-12-10/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFOUNUIWULHLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN(C1)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Azidoethyl)-3-(methoxymethyl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474696.png)

amine](/img/structure/B1474698.png)

![2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474709.png)